N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzamide
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Overview
Description
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[1,2-A]pyrimidine core, which is fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrido[1,2-A]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the benzamide moiety: This step involves the coupling of the pyrido[1,2-A]pyrimidine core with 2,6-dimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrido[1,2-A]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[1,2-A]pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzamide: can be compared with other similar compounds such as:
- N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzoic acid
- N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,6-dimethoxybenzylamine
These compounds share the pyrido[1,2-A]pyrimidine core but differ in the attached functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of This compound
Properties
Molecular Formula |
C18H16ClN3O4 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-10-16(18(24)22-9-11(19)7-8-14(22)20-10)21-17(23)15-12(25-2)5-4-6-13(15)26-3/h4-9H,1-3H3,(H,21,23) |
InChI Key |
METFNAQXUGZDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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